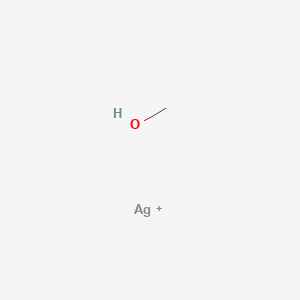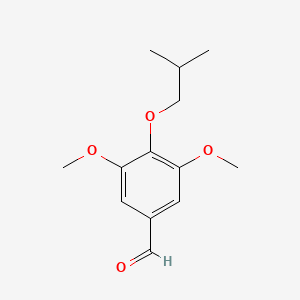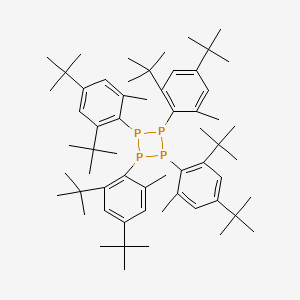
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of four 2,4-di-tert-butyl-6-methylphenyl groups attached to a tetraphosphetane core. The bulky tert-butyl groups provide significant steric hindrance, which influences the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane typically involves the reaction of 2,4-di-tert-butyl-6-methylphenylphosphine with a suitable phosphorus halide under controlled conditions. One common method includes the use of butyllithium in hexane to deprotonate the phosphine, followed by the addition of a phosphorus halide to form the tetraphosphetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The bulky phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting diseases related to phosphorus metabolism.
Industry: It is used as an antioxidant and stabilizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane involves its ability to interact with various molecular targets through its phosphorus atoms. The steric hindrance provided by the bulky phenyl groups influences its binding affinity and selectivity. The compound can form stable complexes with metals, which can then participate in catalytic cycles or other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenylphosphine: Similar in structure but with three tert-butyl groups, leading to different reactivity and stability.
Bis(2,4-di-tert-butylphenyl)phosphate: Another organophosphorus compound with similar steric properties but different functional groups.
Uniqueness
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is unique due to its tetraphosphetane core and the presence of four bulky phenyl groups. This combination provides a distinct set of chemical properties, making it valuable in specific applications where steric hindrance and stability are crucial.
Propriétés
Numéro CAS |
143851-37-0 |
|---|---|
Formule moléculaire |
C60H92P4 |
Poids moléculaire |
937.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrakis(2,4-ditert-butyl-6-methylphenyl)tetraphosphetane |
InChI |
InChI=1S/C60H92P4/c1-37-29-41(53(5,6)7)33-45(57(17,18)19)49(37)61-62(50-38(2)30-42(54(8,9)10)34-46(50)58(20,21)22)64(52-40(4)32-44(56(14,15)16)36-48(52)60(26,27)28)63(61)51-39(3)31-43(55(11,12)13)35-47(51)59(23,24)25/h29-36H,1-28H3 |
Clé InChI |
BZDUADHDFGAGJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1P2P(P(P2C3=C(C=C(C=C3C)C(C)(C)C)C(C)(C)C)C4=C(C=C(C=C4C)C(C)(C)C)C(C)(C)C)C5=C(C=C(C=C5C)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

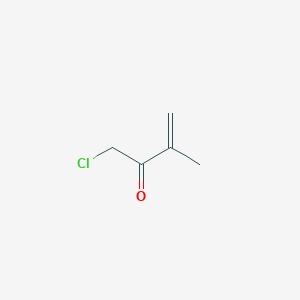
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
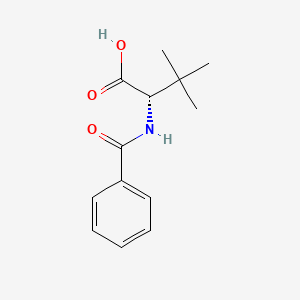

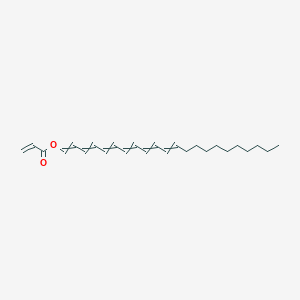
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
